5-氨基-1-(2,6-二甲基苯基)-1H-吡唑-4-腈

描述

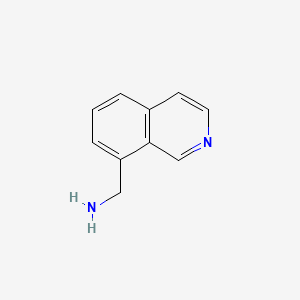

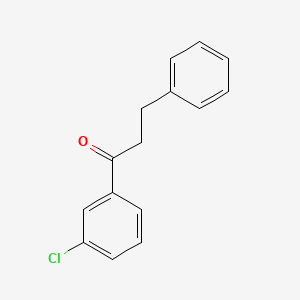

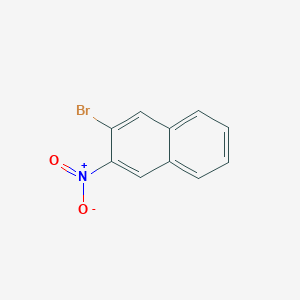

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APC, is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents. 5-APC has been studied extensively for its potential applications in various areas, including organic synthesis, drug development, and the study of biochemical and physiological effects.

科学研究应用

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, which involve the excessive formation of connective tissue during the healing process, leading to scarring and organ dysfunction. The derivatives of this compound have shown potential in inhibiting the expression of collagen, a key protein in the fibrotic process .

PI3Kδ Inhibition for Cancer Therapy

The compound serves as a precursor in the creation of PI3Kδ inhibitors. PI3Kδ plays a role in various cellular functions and its overactivation is linked to the progression of certain cancers. By inhibiting PI3Kδ, derivatives of this compound could offer a targeted approach to cancer treatment, potentially improving the efficacy and reducing the side effects of cancer therapies .

作用机制

Target of Action

The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .

Mode of Action

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .

Biochemical Pathways

The stabilization of cardiolipin by 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .

Result of Action

The molecular and cellular effects of the action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .

属性

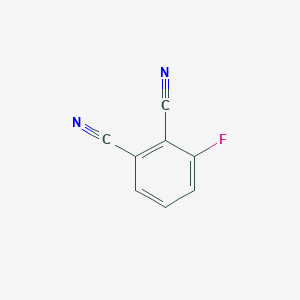

IUPAC Name |

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIDOYHNCLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

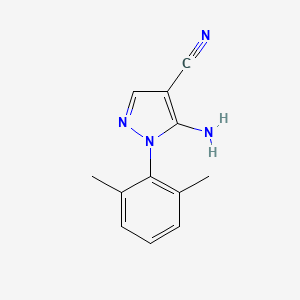

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)